molecular formula C11H11NO B081948 2,3-Dimethylquinolin-4-OL CAS No. 10352-60-0

2,3-Dimethylquinolin-4-OL

Cat. No. B081948
CAS RN: 10352-60-0
M. Wt: 173.21 g/mol
InChI Key: ZCHAUSWCWZYCNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives like 2,3-Dimethylquinolin-4-ol often involves complex reactions that yield various substituted quinolines. A general synthesis approach for quinoline derivatives has been developed, utilizing intermediates like 5,8-dimethyl-6-nitro-4-quinolone, which is further processed through various chemical reactions to introduce different substituents into the quinoline core (Outt, P. et al., 1998).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. The specific placement of methyl groups in 2,3-Dimethylquinolin-4-ol influences its molecular geometry and electronic structure, affecting its chemical reactivity and physical properties. X-ray crystallography is a common tool used to determine the detailed molecular structure of such compounds, providing insights into their crystalline state and tautomeric forms (Davydov, V. et al., 1993).

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, influenced by their aromatic system and functional groups. These reactions include electrophilic substitution, nucleophilic substitution, and complex formation with metals. The presence of dimethyl groups in 2,3-Dimethylquinolin-4-ol can affect its reactivity towards different reagents and conditions, leading to the formation of a wide range of chemical compounds (Sokol, V. I. et al., 2004).

Scientific Research Applications

  • Fluorescent Properties and Biological Activity : A study by Politanskaya et al. (2015) focused on synthesizing benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, a related compound to 2,3-Dimethylquinolin-4-OL. They evaluated the photofluorescent properties and the cytotoxicity of these compounds against various human cell lines. The compounds demonstrated promising antioxidant and mutagenic properties, suggesting potential applications in biochemical and medical research (Politanskaya et al., 2015).

  • Heterocyclic Compounds Synthesis : Aydemir and Kaban (2018) discussed the synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde, a compound structurally similar to 2,3-Dimethylquinolin-4-OL. They highlighted its importance in the preparation of analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. This research underscores the broader significance of quinoline derivatives in various industrial and medical applications (Aydemir & Kaban, 2018).

  • Antituberculosis Activity : Omel’kov et al. (2019) studied new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with antituberculosis activity, which are related to the chemical family of 2,3-Dimethylquinolin-4-OL. They reported that certain derivatives are in the final stages of clinical trials, indicating the potential medical applications of these compounds (Omel’kov et al., 2019).

  • Renal Vasodilators : Kanojia et al. (1989) explored isoquinolin-3-ol derivatives, closely related to 2,3-Dimethylquinolin-4-OL, as selective renal vasodilators. Their findings suggest that these compounds can significantly increase renal blood flow without major effects on blood pressure or heart rate, indicating potential therapeutic applications in managing renal conditions (Kanojia et al., 1989).

  • Norepinephrine Potentiators : Kihara et al. (1995) studied the enantioselectivity of optically active tetrahydroisoquinolin-4-ols, compounds structurally related to 2,3-Dimethylquinolin-4-OL. They found high enantioselectivity for norepinephrine potentiation in these compounds, suggesting potential applications in neurological and psychiatric treatments (Kihara et al., 1995).

properties

IUPAC Name

2,3-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-8(2)12-10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHAUSWCWZYCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285180
Record name 2,3-DIMETHYLQUINOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylquinolin-4-OL

CAS RN

10352-60-0
Record name 10352-60-0
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Record name 2,3-DIMETHYLQUINOLIN-4-OL
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylquinolin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
YM Fang, RR Zhang, ZH Shen, CX Tan… - Letters in Drug …, 2018 - ingentaconnect.com
Background: A series of new 6-(tert-butyl)-8-chloro-2,3-dimethyl quinoline derivatives were designed and synthesized. Results: The primarily antifungal assay results indicated that all of …
Number of citations: 22 www.ingentaconnect.com
D Pei, F Zhang, J Liu, DL Zhang, R Yang… - Journal of …, 2019 - Wiley Online Library
A series of 2,3‐dimethyl‐4‐(1‐acyloxy)alkoxy‐6‐tert‐butyl‐8‐fluoroquinolines were synthesized by 4‐(tert‐butyl)aniline as the starting material via acylation, substitution, and hydrolysis, …
Number of citations: 4 onlinelibrary.wiley.com
XP Sun, W Yu, LJ Min, L Han, NB Sun… - Journal of Molecular …, 2023 - Elsevier
A series of new quinoline ester derivatives containing diphenyl ether motif were designed and synthesized using 4-chlorophenol, 1‑chloro-2-nitrobenzene, as raw materials via four …
Number of citations: 1 www.sciencedirect.com
L Cheng, R Zhang, H Wu, X Liu, T Xu - Frontiers of Chemical Science and …, 2019 - Springer
A series of novel 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate derivatives were designed and synthesized. Bioassay results showed that some of them exhibited good activity …
Number of citations: 22 link.springer.com
X Sun, W Yu, L Min, L Han, X Hua, J Shi, N Sun, X Liu - Molecules, 2023 - mdpi.com
A series of new fluorinated quinoline analogs were synthesized using Tebufloquin as the lead compound, 2-fluoroaniline, ethyl 2-methylacetoacetate, and substituted benzoic acid as …
Number of citations: 7 www.mdpi.com
Z Zhang, M Liu, W Liu, J Xiang, J Li, Z Li… - Heterocyclic …, 2019 - degruyter.com
A series of novel perfluoropropan-2-yl-based quinoline derivatives was designed and synthesized utilizing tebufloquin as the lead compound. The structures of all the newly …
Number of citations: 11 www.degruyter.com
XH Liu, W Yu, LJ Min, DE Wedge, CX Tan… - Journal of Agricultural …, 2020 - ACS Publications
Natural products are a source of many novel compounds with biological activity for the discovery of new pesticides and pharmaceuticals. Quinoxaline is a fused N-heterocycle in many …
Number of citations: 68 pubs.acs.org
L Qiao, PP Cai, ZH Shen, HK Wu, CX Tan… - Heterocyclic …, 2019 - degruyter.com
Two pyrazol-4-carboxamides, 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxa-mide (7a) and 3-(difluoromethyl)-N-((3,5-dimethylphenyl) carbamoyl)-1-methyl-…
Number of citations: 8 www.degruyter.com
J Shi, H Ge, F Song, S Guo - Journal of Molecular Structure, 2022 - Elsevier
This work presented the synthesis, characterization and biological activity of Co(II) and Zn(II) complexes derived from 4‑chloro-2-((quinolin-6-ylimino)methyl)phenol (HL), their structures …
Number of citations: 6 www.sciencedirect.com
H Wang, ZW Zhai, YX Shi, CX Tan, JQ Weng… - Journal of Molecular …, 2018 - Elsevier
Thirteen novel trifluoromethylpyrazole acyl urea derivatives were designed and synthesized. In vivo fungicidal activities of these compounds were tested against Fusarium oxysporum, …
Number of citations: 35 www.sciencedirect.com

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